5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole

Descripción general

Descripción

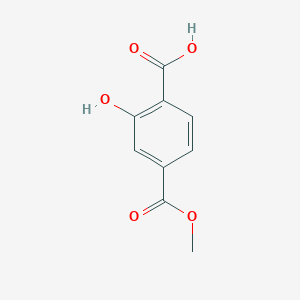

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .

Molecular Structure Analysis

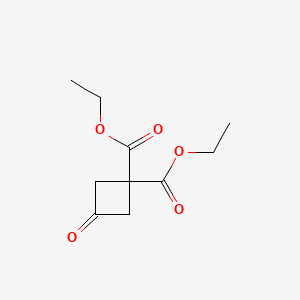

The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .Aplicaciones Científicas De Investigación

Oxidation Catalyst

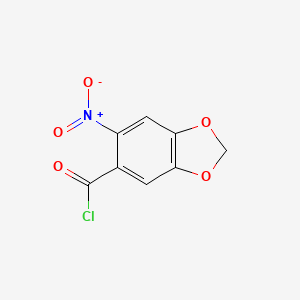

The compound has been utilized as an effective oxidation catalyst for transforming alcohols into aldehydes or ketones. This process is facilitated by various trivalent iodine compounds derived from substituted 2-iodobenzoic acids, among which 5-chloro variants play a significant role. The oxidation method stands out for its simplicity in product isolation and the recyclability of the reagents, marking a significant advance in organic synthesis techniques (Iinuma, Moriyama, & Togo, 2014).

Structural Analysis

Structural studies of derivatives of 5-(chloro)carbonyl-6-nitro-1,3-benzodioxole have revealed detailed molecular conformations and interactions. For example, research on 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile has provided insights into the orientation of nitro groups relative to the benzodioxole ring, showcasing the compound's planar structure and its potential for forming specific crystalline arrangements through hydrogen bonding (Karthikeyan, Sethusankar, Devaraj, & Bakthadoss, 2011).

Anticancer and Antibacterial Potential

The benzodioxole moiety, as part of eco-sustainable synthesized compounds, has shown promising anticancer, antibacterial, and DNA-binding properties. A specific focus has been on derivatives of 5-(chloro)carbonyl-6-nitro-1,3-benzodioxole for their potential as anticancer and antibacterial agents. These compounds have been highlighted for their effective synthesis methods and potential in medical research, indicating a path for developing new therapeutic agents with lower side effects (Gupta et al., 2016).

Insecticidal Synthesis

Research has also delved into the synthesis of derivatives like 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles for insecticidal purposes. These studies aim to develop less toxic, environmentally friendly insecticides leveraging the natural antioxidant activity of the benzodioxole ring. Such research emphasizes the potential of 5-(chloro)carbonyl-6-nitro-1,3-benzodioxole derivatives in creating safer, effective pest control solutions (Sumantri, 2005).

Propiedades

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |

CAS RN |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)